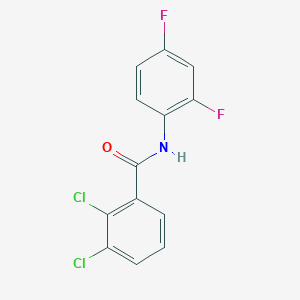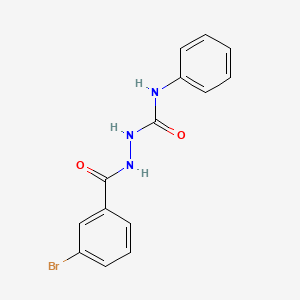![molecular formula C17H17ClN2O2 B5769065 N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Mécanisme D'action
BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide blocks the downstream signaling events that lead to B-cell activation and proliferation. This results in the induction of apoptosis (programmed cell death) in B-cell malignancies and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. It can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune diseases. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide can also modulate the function of immune cells, such as T-cells and natural killer (NK) cells, which play a critical role in the immune response against cancer and infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical use. However, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These issues can be addressed by using appropriate solvents and pH conditions.
Orientations Futures
There are several future directions for the development and application of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide. One direction is the optimization of the dosing regimen and the combination therapy with other anticancer drugs. Another direction is the investigation of the mechanism of resistance to BTK inhibitors and the development of strategies to overcome it. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide can also be tested in other types of cancer and autoimmune diseases, where BTK is implicated in the pathogenesis. Finally, the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, can be explored.
Conclusion:
In conclusion, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a promising small-molecule inhibitor of BTK, which has shown potent antitumor activity in preclinical and clinical studies. It has also demonstrated other biochemical and physiological effects, which broaden its potential therapeutic applications. While there are some limitations for lab experiments, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has several advantages that make it a valuable tool for scientific research. Further studies are needed to fully explore the potential of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline and morpholine. The final product is obtained by reacting the intermediate with benzoyl chloride. The overall yield of the synthesis is around 30%, and the purity of the product is above 98%.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer drugs. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has also been tested in clinical trials for the treatment of relapsed or refractory CLL and MCL, and has shown promising results in terms of efficacy and safety.
Propriétés
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKOMFCKERAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)



![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)

